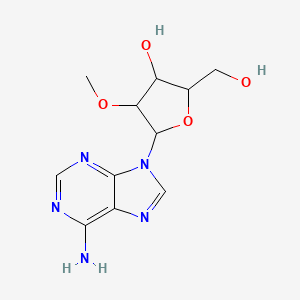

2-O-Methyladenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUGCISOLXNPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312038 | |

| Record name | 2-O-Methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-O-Methyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42173-86-4, 2140-79-6 | |

| Record name | NSC249005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-O-Methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-Methyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Emergence of a Key Regulator: A Technical Guide to the Discovery and History of 2'-O-Methyladenosine in Cellular RNA

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and significance of 2'-O-methyladenosine (Am), a critical modification in cellular RNA, is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of Am's role in RNA biology, from its initial identification to its current standing as a key regulator of gene expression and cellular processes.

This technical guide offers a thorough examination of 2'-O-methyladenosine, a prevalent post-transcriptional modification where a methyl group is added to the 2'-hydroxyl of the ribose moiety of adenosine (B11128). Found across various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), Am has profound implications for RNA structure, stability, and function. This document traces the historical timeline of its discovery, presents quantitative data on its abundance, details the experimental protocols for its detection, and illustrates its involvement in key cellular pathways.

A Historical Perspective: Unraveling the Presence of 2'-O-Methyladenosine

The journey to understanding RNA modifications began in the 1950s with the discovery of "minor" nucleosides in RNA. While the initial focus was on modifications to the bases themselves, such as N6-methyladenosine (m6A) identified in 1974, the significance of ribose modifications like 2'-O-methylation gradually came to light.

The presence of 2'-O-methylated nucleotides in various RNAs was first detected in the 1970s.[1] These early discoveries were made possible through classical biochemical methods like two-dimensional thin-layer chromatography (2D-TLC) and RNA fingerprinting, which allowed for the separation and identification of modified nucleosides. It was established that 2'-O-methylation is a common modification in stable non-coding RNAs like tRNA and rRNA.

A pivotal moment in the history of Am was its identification as a component of the 5' cap structure of eukaryotic mRNAs. This "cap 1" structure, characterized by the 2'-O-methylation of the first transcribed nucleotide, was found to be crucial for mRNA stability, translation initiation, and distinguishing "self" from "non-self" RNA to evade the innate immune response. The enzymes responsible for this modification, the cap-specific 2'-O-methyltransferases, were subsequently identified and characterized.

More recently, with the advent of high-throughput sequencing techniques, the presence of internal 2'-O-methyladenosine modifications within the coding sequence and untranslated regions of mRNA has been revealed. These internal Am sites are now understood to play significant roles in regulating mRNA stability and translation.

Quantitative Landscape of 2'-O-Methyladenosine

The abundance of Am varies across different RNA species, organisms, and cellular conditions. The following tables summarize key quantitative data regarding the prevalence of this modification.

| RNA Type | Organism/Cell Line | Location | Stoichiometry/Relative Abundance |

| mRNA | Human (HeLa) | Transcriptome-wide | Thousands of identified Nm sites |

| mRNA | Mouse (Various organs) | 5' Cap (Cap1) | m6Am:Am ratio varies: Brain (15:1), Kidney (2.4:1), Liver (2:1), Testis (10:1)[2] |

| tRNA | Human cell lines | Multiple sites | Stoichiometry can be incomplete, with up to 75% of some sites being unmodified.[3] |

| rRNA | Human (HeLa, HCT116) | Multiple sites | Over 100 identified 2'-O-methylation sites with varying stoichiometry.[3] |

| Small RNAs | Herbal Decoction | 18-30 nt fragments | Am relative content of 5.04% |

Key Experimental Protocols for the Study of 2'-O-Methyladenosine

The detection and mapping of Am have been revolutionized by the development of sensitive and specific analytical techniques. Below are detailed methodologies for three key experimental approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global Quantification

LC-MS/MS is the gold standard for the accurate quantification of Am in total RNA or purified RNA species.

Protocol Outline:

-

RNA Isolation and Digestion:

-

Isolate high-purity total RNA, mRNA, tRNA, or rRNA.

-

Enzymatically digest the RNA to single nucleosides using a cocktail of nuclease P1 and bacterial alkaline phosphatase.

-

-

Chromatographic Separation:

-

Separate the resulting nucleoside mixture using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.[4]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is commonly employed.[4]

-

-

Mass Spectrometry Detection:

-

Quantification:

-

Determine the absolute quantity of Am by comparing its signal intensity to a stable isotope-labeled internal standard or by using a standard curve generated with a pure Am standard.

-

RiboMethSeq for Transcriptome-Wide Mapping

RiboMethSeq is a high-throughput sequencing method that maps 2'-O-methylation sites at single-nucleotide resolution based on the principle that this modification protects the adjacent phosphodiester bond from alkaline hydrolysis.[5]

Protocol Outline:

-

RNA Fragmentation:

-

Subject total RNA or a purified RNA fraction to random alkaline hydrolysis. This will preferentially cleave the RNA backbone at nucleotides that are not 2'-O-methylated.

-

-

Library Preparation:

-

Ligate adapters to the 3' and 5' ends of the resulting RNA fragments.

-

Perform reverse transcription and PCR amplification to generate a cDNA library suitable for high-throughput sequencing.

-

-

High-Throughput Sequencing:

-

Sequence the cDNA library using an Illumina sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference transcriptome.

-

A characteristic gap or a reduction in the number of sequencing read ends at a specific nucleotide position indicates the presence of a 2'-O-methylation at the preceding nucleotide, which conferred protection from cleavage.

-

RNase H-Based Site-Specific Validation and Quantification

This method utilizes the property of RNase H, an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid, to validate and quantify the methylation status of a specific site. The presence of a 2'-O-methylation inhibits RNase H cleavage.[5]

Protocol Outline:

-

Probe Design:

-

Design a chimeric DNA-RNA-DNA probe that is complementary to the target RNA sequence. The central DNA portion of the probe will direct RNase H cleavage, while the flanking 2'-O-methylated RNA residues enhance binding affinity and specificity.

-

-

Hybridization:

-

Hybridize the chimeric probe to the target RNA.

-

-

RNase H Digestion:

-

Treat the RNA/probe hybrid with RNase H. If the target adenosine is not 2'-O-methylated, RNase H will cleave the RNA strand. If the site is methylated, cleavage will be inhibited.

-

-

Analysis:

-

Analyze the extent of cleavage to determine the methylation status. This can be done using several methods:

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Visualize the cleaved and uncleaved RNA fragments.

-

Quantitative Real-Time PCR (qRT-PCR): Quantify the amount of intact RNA remaining after RNase H treatment. A higher amount of intact RNA corresponds to a higher level of methylation at the target site.

-

-

Signaling Pathways and Functional Roles of 2'-O-Methyladenosine

2'-O-methyladenosine plays a crucial role in several fundamental cellular processes, including mRNA stability, translation, and the innate immune response.

mRNA Stability and Translation

Internal 2'-O-methylation of adenosine within an mRNA molecule can significantly enhance its stability by protecting it from degradation by cellular nucleases. This modification contributes to the overall regulation of gene expression by controlling the half-life of specific transcripts.

References

An In-depth Technical Guide to the 2'-O-Methyladenosine (Am) Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methylation (Nm) is a highly conserved and widespread post-transcriptional modification of RNA, characterized by the addition of a methyl group to the 2'-hydroxyl group of the ribose moiety.[1] When this modification occurs on an adenosine (B11128) residue, it forms 2'-O-methyladenosine (Am).[1] This modification is found in a variety of RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and at the 5' cap of messenger RNA (mRNA).[1][2] The presence of the 2'-O-methyl group enhances the structural stability of RNA and provides protection against degradation by cellular nucleases.[1] The biosynthesis of Am is a critical process for ensuring the proper function and stability of these essential RNA molecules and is carried out by distinct enzymatic pathways depending on the RNA type.[2] Dysregulation of Am levels has been implicated in various diseases, highlighting the importance of understanding its biosynthesis.

Core Biosynthesis Pathways

The synthesis of 2'-O-methyladenosine in mammalian cells is a precisely regulated process involving specific methyltransferase enzymes that utilize S-adenosylmethionine (SAM) as the methyl group donor. The enzymatic machinery responsible for Am formation varies depending on the type of RNA molecule being modified.

tRNA 2'-O-Methylation

In the cytoplasm of human cells, the 2'-O-methylation of adenosine within the anticodon loop of specific tRNAs is primarily catalyzed by the FTSJ1 methyltransferase in a complex with its auxiliary protein, WDR6 .[3] FTSJ1 is the human homolog of the yeast Trm7 protein and is responsible for methylation at positions 32 and 34 of certain tRNAs.[4][5][6] The formation of the FTSJ1-WDR6 complex is crucial for its catalytic activity.[3]

rRNA and snRNA 2'-O-Methylation

The 2'-O-methylation of adenosine in ribosomal RNA (rRNA) and small nuclear RNA (snRNA) is a more complex process guided by small nucleolar RNAs (snoRNAs) . This modification is carried out by a large ribonucleoprotein complex known as the C/D box snoRNP . The core components of this complex include the methyltransferase fibrillarin (FBL) , which catalyzes the transfer of the methyl group from SAM, and several other associated proteins. The snoRNA component of the complex provides substrate specificity by base-pairing with the target RNA, thereby directing fibrillarin to the correct adenosine residue.[7]

mRNA Cap 2'-O-Methylation

At the 5' end of messenger RNAs (mRNAs), 2'-O-methylation occurs on the first and sometimes the second transcribed nucleotide, forming what is known as the "cap-1" and "cap-2" structures, respectively. This modification is critical for mRNA stability, translation efficiency, and for the innate immune system to distinguish "self" from "non-self" RNA. The enzyme responsible for the cap-1 formation on an adenosine is the Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) .[8][9][10] CMTR1 utilizes SAM to methylate the 2'-hydroxyl of the first nucleotide of a 7-methylguanosine (B147621) (m7G)-capped mRNA.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the 2'-O-methyladenosine biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters for 2'-O-Methyladenosine Methyltransferases

| Enzyme | Substrate | Km | kcat | Organism/Cell Line | Reference |

| FTSJ1 | S-adenosylmethionine | Data not available | Data not available | Human | |

| tRNA | Data not available | Data not available | Human | ||

| CMTR1 | S-adenosylmethionine | ~1 µM | >230 h-1µM-1 (catalytic efficiency) | Human | [11] |

| m7GpppA-RNA | ~0.3 µM | Data not available | Human | [11] | |

| Fibrillarin (Nop1p - Yeast Homolog) | S-adenosylmethionine | Data not available | Data not available | Saccharomyces cerevisiae | |

| rRNA substrate peptide | Data not available | Data not available | Saccharomyces cerevisiae | [12] |

Table 2: Abundance of 2'-O-Methyladenosine and Related Modifications in Mammalian Tissues

| Tissue (Mouse) | m6Am:Am Ratio | Key Observation | Reference |

| Brain | 15:1 | Significantly higher prevalence of N6,2'-O-dimethyladenosine (m6Am) over Am. | [13][14] |

| Testis | 10:1 | High prevalence of m6Am compared to Am. | [13] |

| Kidney | 2.4:1 | A more balanced ratio, with a slight prevalence of m6Am. | [13] |

| Liver | 2:1 | The most balanced ratio among the tested tissues, with m6Am being twice as prevalent as Am. | [13] |

Table 3: Cellular Concentrations of S-Adenosylmethionine (SAM)

| Cell Type/Tissue | Concentration | Notes | Reference |

| Human Erythrocytes | ~3.5 µmol/L cells | Freshly isolated cells. | [15] |

| Rat Liver | 50 - 100 nmol/g wet weight | On a normal diet. | |

| Rat Tissues (general) | 0.9 to 2.5 nmol/g wet weight | Decarboxylated SAM, which is a related metabolite. | |

| Human Plasma | 50-150 nmol/L |

Experimental Protocols

In Vitro Methyltransferase Assay using Radiolabeled SAM

This protocol is a general method for measuring the activity of methyltransferases like FTSJ1, CMTR1, or Fibrillarin by quantifying the incorporation of a radiolabeled methyl group from [³H]-SAM into a target RNA substrate.[16]

Materials:

-

Purified methyltransferase (FTSJ1-WDR6 complex, CMTR1, or Fibrillarin/snoRNP)

-

Target RNA substrate (in vitro transcribed tRNA, capped mRNA, or rRNA fragment)

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

10X Methyltransferase Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 50 mM DTT)

-

Nuclease-free water

-

P81 phosphocellulose paper

-

0.1 M Phosphoric acid

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube on ice, assemble the following reaction mixture:

-

Nuclease-free water (to a final volume of 20 µL)

-

2 µL of 10X Reaction Buffer

-

X µL of target RNA substrate (e.g., 1 µg)

-

X µL of [³H]-SAM (to a final concentration of ~1 µM)

-

X µL of purified methyltransferase enzyme

-

-

Initiate Reaction: Gently mix the components by pipetting and incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 30-60 minutes).

-

Spotting: After incubation, spot a portion of the reaction mixture (e.g., 10 µL) onto a P81 phosphocellulose paper disc.

-

Washing: Wash the P81 paper three times with 0.1 M phosphoric acid for 5 minutes each to remove unincorporated [³H]-SAM.

-

Scintillation Counting: Place the washed P81 paper in a scintillation vial, add a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the methyltransferase activity.[16]

LC-MS/MS for Absolute Quantification of 2'-O-Methyladenosine

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of RNA modifications.[2][17]

Materials:

-

Purified RNA (total RNA or specific RNA fraction)

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

2'-O-methyladenosine standard

-

Stable isotope-labeled internal standard (e.g., [¹³C₅]-2'-O-methyladenosine)

Procedure:

-

RNA Digestion:

-

Digest 1-2 µg of RNA with nuclease P1 in a suitable buffer at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.

-

-

Sample Preparation:

-

Add a known amount of the stable isotope-labeled internal standard to the digested sample.

-

Filter the sample to remove enzymes and other debris.

-

-

LC Separation:

-

Inject the sample onto a C18 reversed-phase column.

-

Separate the nucleosides using a gradient of mobile phases A and B.

-

-

MS/MS Detection:

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transition for 2'-O-methyladenosine (e.g., m/z 282.1 → 136.1) and its internal standard.[17]

-

-

Quantification:

-

Calculate the concentration of 2'-O-methyladenosine by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the 2'-O-methyladenosine standard.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of 2'-O-Methyladenosine on Different RNA Types

Caption: Overview of 2'-O-methyladenosine biosynthesis pathways.

Experimental Workflow for In Vitro Methyltransferase Assay

Caption: Workflow for a radioactive in vitro methyltransferase assay.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for LC-MS/MS-based quantification of Am.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N 6-Methyladenosine (m6A) and N 6,2'- O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutations in the FTSJ1 Gene Coding for a Novel S-Adenosylmethionine–Binding Protein Cause Nonsyndromic X-Linked Mental Retardation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FTSJ1 FtsJ RNA 2'-O-methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. FTSJ1 - Wikipedia [en.wikipedia.org]

- 7. Fibrillarin Is Essential for Early Development and Required for Accumulation of an Intron-Encoded Small Nucleolar RNA in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. CMTR1 cap methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Regulation and function of CMTR1‐dependent mRNA cap methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. devtoolsdaily.com [devtoolsdaily.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Impact of 2'-O-Methyladenosine on RNA Structure and Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA represent a critical layer of gene regulation, influencing RNA structure, stability, and function. Among the over 170 identified RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most prevalent, found across diverse RNA species including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small non-coding RNAs.[1][2][3] The 2'-O-methylation of adenosine (B11128), resulting in 2'-O-Methyladenosine (A2m or Am), has profound implications for RNA biology. This technical guide provides an in-depth analysis of the structural and functional consequences of A2m on RNA, with a focus on its impact on secondary and tertiary structure, thermodynamic stability, and its role in key biological processes.

The Structural and Thermodynamic Impact of 2'-O-Methyladenosine

The presence of a methyl group at the 2'-hydroxyl position of adenosine significantly influences the local conformation and overall stability of RNA structures.

Conformational Preference and Helical Stability

The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is the characteristic conformation of nucleotides within an A-form RNA helix.[1][3][4][5] This pre-organization of the ribose moiety reduces the entropic penalty associated with duplex formation, thereby thermodynamically stabilizing helical structures.[1][4][6] Each 2'-O-methylation can contribute to the stability of an RNA duplex.[1][2][5] However, the overall thermodynamic impact is context-dependent, influenced by the neighboring sequence and the position of the modification within the duplex.[1]

By stabilizing local secondary structural elements, 2'-O-Methyladenosine can significantly impact the global tertiary structure of an RNA molecule. This modification can increase the abundance and lifetime of alternative RNA conformational states.[1][6] This is particularly relevant for complex RNA structures that depend on a delicate balance of multiple helical elements and loops to achieve their final three-dimensional fold. For instance, in the HIV-1 transactivation response (TAR) element, 2'-O-methylation has been shown to preferentially stabilize alternative secondary structures where the modified nucleotides are in a paired conformation, thus altering the conformational landscape of the RNA.[1][6]

Quantitative Thermodynamic Data

The stabilizing effect of 2'-O-methylation on RNA duplexes can be quantified by changes in melting temperature (Tm) and Gibbs free energy (ΔG°). While specific thermodynamic data for A2m in all sequence contexts is an active area of research, the general principle of enhanced helical stability is well-established.

| Modification | Context | Change in Melting Temperature (ΔTm) per modification (°C) | Change in Gibbs Free Energy (ΔΔG°37) per modification (kcal/mol) | Reference |

| 2'-O-methylation | General RNA duplex | ~ +0.5 to +1.2 | ~ -0.2 | [1][2][5][6] |

| 2'-O-methylation | U14/A14 duplex (U methylated) | +12 | Not specified | [7] |

| 2'-O-methylation | U14/A14 duplex (A methylated) | 0 | Not specified | [7] |

Note: The exact quantitative changes are dependent on the specific sequence context, the number of modifications, and the experimental conditions.[4]

Role in Biological Processes

The structural consequences of A2m have significant downstream effects on various biological processes, most notably translation and the innate immune response.

Regulation of Translation

2'-O-Methyladenosine within the coding sequence of an mRNA can act as a steric barrier to the ribosome, thereby inhibiting translation elongation.[1][8] The 2'-O-methyl group introduces steric hindrance within the A-site of the ribosome, interfering with the decoding process.[1] Specifically, it disrupts the interaction between the mRNA codon and the universally conserved monitoring bases (G530, A1492, and A1493) of the 16S rRNA in the small ribosomal subunit.[1] This interference hinders the proper accommodation of the cognate aminoacyl-tRNA into the A-site.[1]

In tRNA, A2m is a conserved modification that contributes to the structural integrity and decoding function of the molecule.[3] It helps maintain the canonical L-shape of tRNA, which is essential for its proper function in translation.[3] In rRNA, 2'-O-methylations are abundant in functionally important regions, such as the peptidyl transferase center and the decoding center, where they are thought to fine-tune the structure and dynamics of the ribosome.[8][9][10]

Modulation of the Innate Immune Response

The innate immune system employs pattern recognition receptors (PRRs) to distinguish "self" from "non-self" RNA.[11] 2'-O-methylation at the 5' cap of mRNA serves as a molecular signature of "self," preventing the activation of key innate immune sensors.[11] Cytoplasmic RNA sensors, such as Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5), are pivotal in detecting viral RNA and triggering a type I interferon response.[11][12]

Viral RNAs lacking 2'-O-methylation are recognized by these sensors, leading to an antiviral response.[11][12] Conversely, viruses that have evolved to incorporate 2'-O-methylation into their RNA can evade this immune surveillance.[11] RIG-I is the primary sensor for 2'-O-methylation at the 5' cap of RNA.[13] The histidine 830 (H830) residue in RIG-I is in close proximity to the 2'OH of the first nucleotide and acts as a sensor for 2'-O-methylation; the presence of the methyl group creates a steric clash with H830, preventing RIG-I activation.[13] MDA5, on the other hand, is activated by long double-stranded RNA and its recognition is also inhibited by 2'-O-methylation.[11][12]

Experimental Methodologies

Several key experimental techniques are employed to study the impact of 2'-O-Methyladenosine on RNA structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of RNA in solution. It can provide high-resolution information on the conformation of the ribose sugar, including the C3'-endo pucker favored by 2'-O-methylation.

Workflow for NMR Structural Analysis of 2'-O-Methylated RNA

Caption: Workflow for NMR structural analysis of 2'-O-methylated RNA.

Protocol Outline for NMR Spectroscopy:

-

RNA Synthesis and Purification: Synthesize the 2'-O-methylated RNA oligonucleotide using solid-phase phosphoramidite (B1245037) chemistry. Purify the RNA using methods such as high-performance liquid chromatography (HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE).

-

NMR Sample Preparation: Dissolve the purified RNA in a suitable buffer (e.g., containing NaCl, MgCl2, and a pH buffer like sodium phosphate) in 99.9% D2O or a 90% H2O/10% D2O mixture.

-

NMR Data Acquisition: Perform a series of one- and two-dimensional NMR experiments, such as COSY, TOCSY, NOESY, and HSQC, to assign proton and carbon resonances and to derive structural restraints.

-

Structural Analysis: Analyze the NMR data to determine the conformation of the RNA, including the sugar pucker of the 2'-O-methylated residue and its interactions with neighboring nucleotides.[1] Use the derived distance and dihedral angle restraints to calculate and refine a three-dimensional structure of the RNA molecule.[1]

X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of the three-dimensional structure of RNA molecules, offering detailed insights into the atomic interactions involving the 2'-O-methyl group.[1]

Workflow for X-ray Crystallography of 2'-O-Methylated RNA

Caption: Workflow for X-ray crystallography of 2'-O-methylated RNA.

Protocol Outline for X-ray Crystallography:

-

Crystallization Screening: Subject the purified 2'-O-methylated RNA to a wide range of crystallization conditions (e.g., varying pH, precipitants, and temperature) to identify conditions that yield well-ordered crystals.[1]

-

Data Collection: Expose the RNA crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Phase Determination: Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).[1]

-

Model Building and Refinement: Build an atomic model of the RNA into the electron density map and refine it against the diffraction data to produce the final high-resolution structure.[1]

SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)

SHAPE-MaP is a high-throughput method used to probe RNA structure at single-nucleotide resolution, both in vitro and in vivo.[14][15] It utilizes chemical probes that acylate the 2'-hydroxyl group of flexible nucleotides, which are then detected as mutations during reverse transcription and sequencing.

Caption: Innate immune sensing of viral RNA by RIG-I and MDA5.

Conclusion

2'-O-Methyladenosine is a subtle yet powerful regulator of RNA structure and function. Its primary structural effect is the stabilization of helical conformations through the promotion of a C3'-endo sugar pucker. [1][3][4][5]This, in turn, can modulate the global architecture and conformational dynamics of RNA molecules, with significant downstream consequences for biological processes such as translation and innate immunity. [1][11]Understanding the multifaceted roles of A2m is crucial for researchers in the fields of RNA biology, virology, and immunology, and holds promise for the development of novel RNA-based therapeutics and antiviral strategies. The continued development and application of advanced analytical techniques will be instrumental in further elucidating the widespread impact of this critical RNA modification.

References

- 1. benchchem.com [benchchem.com]

- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq) | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Subcellular Landscape of 2'-O-Methyladenosine (Am) Modified RNAs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are a critical layer of gene regulation, influencing RNA stability, localization, and function. Among the over 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most prevalent. When this modification occurs on adenosine, it forms 2'-O-methyladenosine (Am). Am is found across a wide range of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). The subcellular localization of Am-modified RNAs is intrinsically linked to their function, with distinct roles in the nucleus and the cytoplasm. This technical guide provides a comprehensive overview of the cellular distribution of Am-modified RNAs, detailing the methodologies for their study and the signaling pathways that govern their modification.

Data Presentation: Cellular Distribution of Am-Modified RNAs

While the precise quantitative distribution of total 2'-O-methyladenosine between the nucleus and cytoplasm has not been extensively documented in the literature, a qualitative and functional distribution is well-established. The following tables summarize the known locations, key enzymes, and functions of Am in different cellular compartments.

Table 1: Overview of 2'-O-Methyladenosine (Am) Cellular Localization and Function

| Feature | Nuclear Am | Cytoplasmic Am |

| Primary Location | Nucleolus, Nucleoplasm | Cytoplasm, Ribosomes |

| Primary RNA Targets | rRNA, snRNA | mRNA (5' cap and internal sites), tRNA |

| Key "Writer" Enzymes | Fibrillarin (FBL) | CMTR1 (Cap-Methyltransferase 1) for mRNA caps; FTSJ1, TRMT13 for tRNA |

| Primary Functions | Ribosome biogenesis, pre-rRNA processing and stability, snRNA maturation.[1] | Regulation of mRNA translation, mRNA stability, evasion of innate immune sensing.[1] |

| Known "Reader" Proteins | Largely uncharacterized; likely structural components of snoRNPs. | IFIT1 (indirectly recognizes unmethylated caps). |

Table 2: Am Modification in Different RNA Species and Their Primary Cellular Compartment

| RNA Species | Primary Cellular Location of Function | Key Modification Enzyme(s) | Role of Am Modification |

| rRNA | Nucleolus (modification), Cytoplasm (function in ribosomes) | Fibrillarin (FBL) | Essential for ribosome biogenesis, processing of pre-rRNA, and maintaining the structural integrity and function of mature ribosomes.[2] |

| snRNA | Nucleus | Fibrillarin (FBL) | Important for snRNA maturation and stability, which are critical for pre-mRNA splicing. |

| mRNA (5' cap) | Nucleus (modification), Cytoplasm (function) | CMTR1 | Promotes efficient translation, enhances mRNA stability, and helps the cell distinguish "self" from "non-self" RNA to avoid an innate immune response.[3][4] |

| mRNA (internal) | Cytoplasm | Fibrillarin (FBL) | May influence mRNA stability and translation, though the functional significance is still under investigation.[5] |

| tRNA | Cytoplasm | FTSJ1, TRMT13 | Contributes to the structural stability of tRNA and ensures proper codon recognition and translational fidelity.[2] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways influencing Am modification and a general workflow for studying the cellular localization of Am-modified RNAs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Our views of dynamic N6-methyladenosine RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Ribosomal Precision: Fibrillarin's Crucial Role in 2'-O-Methyladenosine Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrillarin (FBL) is a highly conserved, essential protein and the catalytic heart of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex. This complex is responsible for the precise 2'-O-methylation of ribosomal RNA (rRNA), a critical modification for ribosome biogenesis, stability, and function. The synthesis of 2'-O-methyladenosine (Am) and other 2'-O-methylated nucleotides within rRNA is guided by box C/D snoRNAs, which position Fibrillarin's methyltransferase domain at specific target nucleotides. Dysregulation of Fibrillarin's activity has been implicated in various diseases, including cancer and viral infections, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Fibrillarin's role in Am synthesis, including its enzymatic mechanism, the assembly of the functional snoRNP complex, and detailed protocols for key experimental assays used to study this process.

Introduction

Ribosomal RNA (rRNA) undergoes extensive post-transcriptional modification, with 2'-O-methylation being one of the most abundant and critical modifications for proper ribosome function.[1] This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar, is catalyzed by the enzyme Fibrillarin (FBL).[2] FBL is a 34-kDa protein located in the dense fibrillar component of the nucleolus and is the core enzymatic component of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex.[3][4] The specificity of FBL's methyltransferase activity is determined by a class of small non-coding RNAs called box C/D snoRNAs, which act as guides to direct the enzyme to specific nucleotides within the pre-rRNA transcript.[2] The synthesis of 2'-O-methyladenosine (Am) is a key outcome of this process, contributing to the overall stability and translational fidelity of the ribosome.

The Catalytic Engine: Fibrillarin and the Box C/D snoRNP Complex

Fibrillarin functions as an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[3] It utilizes SAM as the methyl donor to catalyze the transfer of a methyl group to the 2'-hydroxyl of the target ribose. The catalytic activity of Fibrillarin is entirely dependent on its association with the other core components of the box C/D snoRNP complex:

-

15.5K protein (SNU13 in yeast): This protein binds to the conserved C/D and C'/D' box motifs of the snoRNA, initiating the assembly of the snoRNP complex.[5]

-

NOP56 and NOP58: These two proteins are related and are thought to form a heterodimer that bridges the C/D and C'/D' motifs of the snoRNA, providing a scaffold for the complex.[3]

-

Box C/D snoRNA: These guide RNAs contain antisense elements that are complementary to sequences in the target rRNA, thereby positioning the snoRNP complex for site-specific methylation.[2] The nucleotide to be methylated is typically located five base pairs upstream of the D or D' box sequence within the snoRNA:rRNA duplex.[6]

Quantitative Analysis of Fibrillarin Activity

While the qualitative role of Fibrillarin is well-established, detailed quantitative kinetic data for its methyltransferase activity is not extensively reported in the literature. The determination of kinetic parameters such as KM for the substrates (SAM and the RNA duplex) and kcat for the methylation reaction is crucial for understanding the enzyme's efficiency and for the development of specific inhibitors. Below is a table summarizing the types of quantitative data that are essential for a thorough characterization of Fibrillarin's enzymatic activity, which can be obtained using the experimental protocols outlined in this guide.

| Parameter | Description | Typical Range/Value | Reference/Method |

| KM (SAM) | Michaelis constant for the methyl donor, S-adenosyl-L-methionine. It represents the concentration of SAM at which the reaction rate is half of the maximum. | Not available in searched literature | In vitro Methylation Assay |

| KM (RNA substrate) | Michaelis constant for the snoRNA:rRNA duplex substrate. It represents the concentration of the RNA substrate at which the reaction rate is half of the maximum. | Not available in searched literature | In vitro Methylation Assay |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Not available in searched literature | In vitro Methylation Assay |

| kcat/KM | The catalytic efficiency of the enzyme, reflecting how efficiently the enzyme converts substrate to product at low substrate concentrations. | Not available in searched literature | In vitro Methylation Assay |

| IC50 (Inhibitors) | The concentration of an inhibitor that reduces the enzyme activity by 50%. | Varies depending on the inhibitor | In vitro Methylation Assay |

Signaling and Assembly Pathways

The formation of a functional box C/D snoRNP complex is a highly regulated and hierarchical process. The following diagram illustrates the key steps in the assembly of the complex and the subsequent methylation of the target rRNA.

Experimental Protocols

Recombinant Fibrillarin Expression and Purification

This protocol describes the expression of recombinant mouse Fibrillarin in E. coli and its purification using nickel-chelation chromatography.[7][8]

Materials:

-

pET28b vector containing the mouse Fibrillarin cDNA with N- and C-terminal His-tags.

-

E. coli strain JM109(DE3).

-

LB medium and Kanamycin.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA Agarose (B213101) (Qiagen).

Procedure:

-

Transform the pET28b-Fibrillarin plasmid into JM109(DE3) E. coli.

-

Inoculate a single colony into 50 mL of LB medium with Kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB with Kanamycin with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture for 4-5 hours at 25°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 20 mL of lysis buffer and sonicate on ice until the lysate is no longer viscous.

-

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

Add the supernatant to 2 mL of pre-equilibrated Ni-NTA agarose and incubate for 1 hour at 4°C with gentle rocking.

-

Load the slurry onto a column and wash with 10 column volumes of wash buffer.

-

Elute the recombinant Fibrillarin with 5 column volumes of elution buffer.

-

Analyze the fractions by SDS-PAGE and Coomassie blue staining to assess purity.

-

Dialyze the purified protein against a suitable storage buffer (e.g., PBS with 10% glycerol) and store at -80°C.

In Vitro Methylation Assay

This assay is used to measure the methyltransferase activity of Fibrillarin on a specific RNA substrate.[6][9][10]

Materials:

-

Purified recombinant Fibrillarin.

-

In vitro transcribed and purified snoRNA and target rRNA fragment.

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).

-

Methylation buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 2.5 mM MgCl2, 0.5 mM DTT).

-

6x SDS-PAGE loading buffer.

-

PVDF membrane.

-

Scintillation fluid and counter.

Procedure:

-

Assemble the snoRNP complex by incubating Fibrillarin with the snoRNA and other core proteins (if available) in methylation buffer for 30 minutes at 30°C.

-

Prepare the methylation reaction mixture in a final volume of 20 µL containing:

-

1 µg of target rRNA fragment.

-

Pre-assembled snoRNP complex.

-

1 µCi of [3H]-SAM.

-

Methylation buffer to the final volume.

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 4 µL of 6x SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Visualize the protein bands by Coomassie blue staining.

-

Excise the Fibrillarin band and the corresponding region from a negative control lane.

-

Place the membrane pieces into scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

RiboMethSeq: Mapping 2'-O-Methylation Sites

RiboMethSeq is a high-throughput sequencing method to identify 2'-O-methylation sites in RNA.[11][12][13] The principle is that 2'-O-methylated nucleotides are resistant to alkaline hydrolysis.

Protocol Overview:

-

RNA Fragmentation: Total RNA is subjected to controlled alkaline hydrolysis, which randomly cleaves the phosphodiester backbone.

-

Library Preparation: The resulting RNA fragments are converted into a cDNA library for sequencing. This involves 3'-dephosphorylation, 5'-phosphorylation, adapter ligation, reverse transcription, and PCR amplification.

-

Sequencing: The library is sequenced using a high-throughput platform.

-

Data Analysis: Sequencing reads are mapped to the reference rRNA sequence. The 5' and 3' ends of the reads are analyzed. A depletion of read ends at a specific nucleotide position compared to its neighbors indicates protection from hydrolysis, thus marking a 2'-O-methylated site.

Conclusion

Fibrillarin is the central enzyme in the snoRNA-guided 2'-O-methylation of rRNA, a fundamental process for ribosome maturation and function. Understanding the intricate details of Fibrillarin's activity, its regulation, and the assembly of the functional snoRNP complex is crucial for elucidating the mechanisms of ribosome biogenesis and its role in disease. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the multifaceted role of Fibrillarin in 2'-O-methyladenosine synthesis and to explore its potential as a therapeutic target. Further research focused on obtaining detailed quantitative kinetic data will be instrumental in advancing our understanding of this essential enzyme.

References

- 1. Frontiers | RNA 2’-O-Methyltransferase Fibrillarin Facilitates Virus Entry Into Macrophages Through Inhibiting Type I Interferon Response [frontiersin.org]

- 2. Advances in the structure and function of the nucleolar protein fibrillarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in the structure and function of the nucleolar protein fibrillarin [frontiersin.org]

- 4. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdanderson.org [mdanderson.org]

- 7. Expression and purification of recombinant mouse fibrillarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GitHub - FelixErnst/RNAmodR.RiboMethSeq: :package: RNAmodR.RiboMethSeq: detection of 2'-O methylations by RiboMethSeq [github.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

The Multifaceted Role of 2-O-Methyladenosine (Am) Across the Transcriptome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are a critical layer of gene regulation, adding immense complexity and precision to the flow of genetic information. Among the over 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most prevalent and functionally diverse. When this modification occurs on adenosine (B11128), it forms 2-O-Methyladenosine (Am). Found in messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA), Am plays a pivotal role in RNA stability, processing, and function. This technical guide provides an in-depth exploration of Am across these major RNA classes, detailing its functional significance, the enzymatic machinery governing its deposition and removal, and comprehensive experimental protocols for its study.

This compound in Different RNA Types

The presence and function of Am are highly context-dependent, varying with the type of RNA molecule, its location within the transcript, and the cellular state.

mRNA

In messenger RNA, Am is most notably found as part of the 5' cap structure. Specifically, it can be the first transcribed nucleotide, creating a Cap 1 structure (m7GpppAm). This modification is crucial for mRNA stability, protecting it from decapping and degradation. Furthermore, the 2'-O-methylation at the 5' end helps the innate immune system distinguish "self" from "non-self" RNA, thereby preventing an antiviral response to endogenous transcripts. Internal Am modifications within the mRNA coding sequence have also been reported and are thought to enhance mRNA stability.

A related and significant modification is N6,2'-O-dimethyladenosine (m6Am), where the adenosine is methylated at both the N6 position of the base and the 2'-hydroxyl of the ribose. This modification is also found at the 5' cap and is dynamically regulated. The fat mass and obesity-associated protein (FTO) can act as a demethylase, removing the N6-methyl group from m6Am to yield Am.[1][2] This dynamic interplay suggests a role for cap-adjacent modifications in fine-tuning mRNA translation and stability.

tRNA

In transfer RNA, Am is a conserved modification that contributes to the structural integrity and proper function of the molecule. The 2'-O-methyl group restricts the conformational flexibility of the ribose, favoring the C3'-endo pucker characteristic of A-form RNA helices. This stabilizes the L-shaped tertiary structure of tRNA, which is essential for its role in protein synthesis. Am modifications in the tRNA body can also allosterically influence the anticodon loop's geometry, thereby affecting codon recognition and translational fidelity. The tRNA methyltransferase TRMT13 is responsible for installing Am at position 4 of certain tRNAs.[3][4][5]

rRNA

Ribosomal RNA is heavily modified with 2'-O-methylations, including Am, which are critical for ribosome biogenesis and function. These modifications are predominantly installed in the nucleolus during pre-rRNA processing and are guided by small nucleolar RNAs (snoRNAs) that direct the methyltransferase fibrillarin to specific sites. Am in rRNA contributes to the structural stability of the ribosome by stabilizing helical regions and mediating tertiary interactions. These modifications are often clustered in functionally important regions, such as the peptidyl transferase center and the decoding center, suggesting a direct role in the mechanics of translation.[6][7]

snRNA

In small nuclear RNAs, which are key components of the spliceosome, Am and m6Am play crucial roles in pre-mRNA splicing. The U2 snRNA contains an internal m6Am at position 30, which is installed by the methyltransferase METTL4.[8] The presence of this modification influences splice site selection and the overall efficiency of splicing. The demethylase FTO can also act on m6Am in snRNAs, suggesting a dynamic regulation of snRNA modification that can impact alternative splicing patterns.[7]

Quantitative Data on this compound

The abundance of Am varies significantly across different RNA types and even at different sites within the same RNA molecule. The following tables summarize available quantitative data, providing a comparative overview.

| RNA Type | Organism/Cell Line | Location | Stoichiometry/Abundance | Reference |

| mRNA | Human Tissues | Total RNA | 0.0036% - 0.0169% of Adenosine (as m6Am) | |

| Mammalian Cells | 5' Cap | ~30% of cellular mRNAs contain m6Am | ||

| tRNA | Human Cell Lines | Various positions | Up to 75% of sites can be incompletely modified | [7] |

| Rice (Oryza sativa) | Total tRNA | Levels can increase under salt stress | ||

| rRNA | Human | 18S & 28S | ~110 2'-O-methylation sites in total | |

| Human | Various positions | Many sites are substoichiometrically modified | ||

| snRNA | Human | U2 snRNA, A30 | Contains internal m6Am | [8] |

| Mammalian Cells | 5' Cap | Prevalent modification |

Signaling Pathways and Logical Relationships

The deposition and removal of the methyl group in Am and its derivative m6Am are tightly regulated processes involving specific enzymes ("writers" and "erasers") and, in some cases, guide RNAs.

snoRNA-Guided Methylation of rRNA and snRNA

In the nucleolus, the 2'-O-methylation of rRNA and some snRNAs is a highly organized process guided by box C/D snoRNAs.

References

- 1. PCIF1 catalyzes m6Am mRNA methylation to regulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physiological Relevance of Internal 2'-O-Methyladenosine (Am) in mRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Epitranscriptomic Significance of Am

Post-transcriptional modifications of messenger RNA (mRNA) are emerging as a critical layer of gene expression regulation, collectively known as the "epitranscriptome." Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is a prevalent modification. When this modification occurs on an adenosine (B11128) residue within the mRNA sequence, it is termed 2'-O-methyladenosine (Am).

While the cap-adjacent N6,2′-O-dimethyladenosine (m6Am) has been extensively studied, the physiological relevance of internal Am modifications is a rapidly developing area of research.[1][2] These internal modifications can be installed by snoRNA-guided mechanisms and have been shown to regulate mRNA expression and translation, thereby influencing a range of physiological and pathological processes.[3][4] This technical guide provides an in-depth overview of the enzymatic regulation, physiological functions, and methodologies for studying internal Am in mRNA.

The Enzymatic Machinery of Am Modification

The dynamic nature of Am modification is controlled by a coordinated interplay of "writer," "eraser," and "reader" proteins that install, remove, and recognize this mark, respectively.

"Writers": Installing the Am Mark

Internal 2'-O-methylation on mRNA can be guided by small nucleolar RNAs (snoRNAs). Specifically, box C/D snoRNAs (SNORDs) can direct the 2'-O-methyltransferase fibrillarin (FBL) to specific sites on mRNA to deposit the Nm modification.[3][4]

While the primary role of some methyltransferases is associated with tRNA, their potential impact on mRNA modification is an area of active investigation. For instance, FTSJ1 , a known tRNA 2'-O-methyltransferase, has been linked to intellectual disability and cancer through its role in RNA modification.[5][6][7] Similarly, TRMT10A , another tRNA methyltransferase, is implicated in metabolic diseases and has been shown to interact with the mRNA demethylase FTO.[8][9][10]

"Erasers": Removing the Am Mark

The reversibility of RNA modifications is a key aspect of their regulatory function. While specific demethylases for internal Am are still being fully elucidated, the fat mass and obesity-associated protein (FTO ) is a well-known demethylase that acts on N6-methyladenosine (m6A) and N6,2′-O-dimethyladenosine (m6Am).[2][8][9] Given its activity on the related m6Am modification, FTO is a primary candidate for erasing internal Am marks. Interestingly, FTSJ1, primarily known as a methyltransferase for tRNA, has also been suggested to have demethylase activity, indicating a potential dual role in RNA modification dynamics.[5]

"Readers": Recognizing and Interpreting the Am Mark

"Reader" proteins are responsible for recognizing specific RNA modifications and mediating their downstream functional consequences, such as altered translation or decay. The identification of specific reader proteins for internal Am is an ongoing area of research. However, it is hypothesized that the presence of a methyl group on the 2'-hydroxyl of the ribose can sterically hinder the binding of certain RNA-binding proteins or, conversely, create a binding pocket for others, thereby influencing the fate of the mRNA molecule.

Physiological Functions and Disease Relevance

Internal Am modifications have been shown to play significant roles in regulating gene expression, with implications for both normal physiology and various disease states.

Regulation of mRNA Translation and Stability

A key function of internal Am is the modulation of protein synthesis. The presence of a 2'-O-methylation within the coding sequence of an mRNA can inhibit translation.[3][4] This is thought to occur through steric hindrance within the ribosome's peptidyl transferase center, which disrupts the interaction between the mRNA-tRNA minihelix and the ribosomal RNA.[3]

In addition to translation, Am may also influence mRNA stability. While the direct effect of internal Am on mRNA decay is still under investigation, the related cap-adjacent m6Am modification has been shown to enhance mRNA stability by increasing its resistance to the decapping enzyme DCP2.[2]

Role in Neurological Disorders

Mutations in the FTSJ1 gene, which is responsible for 2'-O-methylation of certain tRNAs, are associated with non-syndromic X-linked intellectual disability.[6][7][11] The loss of FTSJ1 function leads to reduced tRNA modifications, which in turn affects the translation efficiency of codons enriched in genes related to brain and nervous system function.[6][7] This highlights the critical role of RNA methylation in proper neurological development and function.

Implications in Cancer

Recent studies have implicated dysregulation of Am modification in cancer. In non-small cell lung cancer (NSCLC), both the levels of Am in tRNA and the expression of the methyltransferase FTSJ1 were found to be significantly downregulated in tumor tissues compared to normal tissues.[5] Overexpression of FTSJ1 in NSCLC cells was shown to inhibit proliferation and migration, and promote apoptosis, suggesting that FTSJ1 acts as a tumor suppressor.[5] This antitumor effect was linked to the FTSJ1-mediated regulation of DRAM1 expression.[5]

Association with Metabolic Diseases

Mutations in the TRMT10A gene have been identified in individuals with a syndrome characterized by young-onset diabetes, short stature, and microcephaly.[10][12] TRMT10A is a tRNA methyltransferase, and its deficiency leads to apoptosis in pancreatic β-cells.[10] Furthermore, TRMT10A has been shown to interact with the m6A/m6Am demethylase FTO, suggesting a coordinated regulation of mRNA and tRNA methylation that impacts gene expression.[8][9][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding Am modification.

Table 1: Dysregulation of Am-related Enzymes in Human Disease

| Gene | Disease | Observation | Reference |

| FTSJ1 | Non-Small Cell Lung Cancer (NSCLC) | Significantly downregulated in tumor tissues compared to normal tissues. | [5] |

| FTSJ1 | X-linked Intellectual Disability | Mutations lead to loss of 2'-O-methylation at C32 and G34 of tRNA-Phe. | [6][7] |

| TRMT10A | Young-Onset Diabetes & Microcephaly | Nonsense mutations lead to absence of TRMT10A protein. | [10] |

Table 2: Functional Consequences of Altered Am Modification

| Condition | Effect | Observation | Reference |

| FTSJ1 Overexpression (NSCLC) | Inhibition of Cancer Cell Malignancy | Inhibited proliferation and migration; promoted apoptosis. | [5] |

| ftsj1 Knockout (in vitro) | Reduced Translation Efficiency | Translation of the UUU codon was reduced, while the UUC codon was unaffected. | [6][7] |

| Internal Nm in Pxdn mRNA | Inhibition of Translation | The presence of Nm modification increased mRNA expression but inhibited protein synthesis. | [3][4] |

| TRMT10A Silencing (β-cells) | Induction of Apoptosis | Negatively affects β-cell mass. | [10] |

Key Experimental Protocols

The study of internal Am requires specialized techniques for its quantification and mapping.

Quantification of Am by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of ribonucleoside modifications.

Protocol Outline:

-

RNA Isolation: Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction or a commercial kit. Ensure high purity and integrity of the RNA.

-

mRNA Purification: Purify mRNA from the total RNA pool using oligo(dT)-magnetic beads to capture polyadenylated transcripts.

-

Enzymatic Digestion: Digest the purified mRNA into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 3'-phosphate).

-

LC Separation: Separate the resulting nucleosides using reverse-phase liquid chromatography.

-

MS/MS Analysis: Quantify the amount of Am relative to the amount of unmodified adenosine (A) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled standards are used for absolute quantification.

Mapping of Internal Am Sites in mRNA

Identifying the precise locations of Am within the transcriptome requires specialized sequencing techniques, often referred to as "Am-seq" or similar methodologies.

Generalized Workflow:

-

mRNA Fragmentation: Purified mRNA is fragmented into smaller, manageable pieces (typically 100-200 nucleotides).

-

Antibody-based Enrichment (optional): If a specific antibody against Am is available, immunoprecipitation can be used to enrich for RNA fragments containing the modification.

-

Library Preparation: Sequencing libraries are prepared from the fragmented RNA. This involves several steps:

-

3' Adapter Ligation: An adapter is ligated to the 3' end of the RNA fragments.

-

Reverse Transcription: The RNA is reverse-transcribed into cDNA. Am can cause the reverse transcriptase to pause or stall one nucleotide downstream of the modification, which can be used as a signature.

-

5' Adapter Ligation & PCR Amplification: A second adapter is added to the 5' end of the cDNA, followed by PCR amplification to generate a library suitable for sequencing.

-

-

High-Throughput Sequencing: The library is sequenced using a next-generation sequencing platform.

-

Bioinformatic Analysis: The sequencing reads are aligned to a reference transcriptome. Specific bioinformatic pipelines are then used to identify the characteristic signatures of Am, such as reverse transcription stalling, to map the modification sites with high resolution.

Conclusion and Future Directions

Internal 2'-O-methyladenosine (Am) is an important epitranscriptomic mark that plays a significant role in the post-transcriptional regulation of gene expression. Its dynamic installation and removal by a dedicated enzymatic machinery allow it to modulate mRNA translation and stability, thereby influencing critical cellular processes. The dysregulation of Am modification has been linked to a range of human diseases, including cancer, neurological disorders, and metabolic conditions, highlighting its potential as a biomarker and a therapeutic target.

Future research will likely focus on the comprehensive mapping of Am sites across different tissues and disease states, the identification of specific "reader" proteins that mediate the functional effects of Am, and the development of small-molecule inhibitors or activators of the "writer" and "eraser" enzymes. A deeper understanding of the physiological relevance of internal Am will undoubtedly open new avenues for the diagnosis and treatment of human diseases.

References

- 1. Regulation of m6Am RNA modification and its implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FTSJ1 regulates tRNA 2'-O-methyladenosine modification and suppresses the malignancy of NSCLC via inhibiting DRAM1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs | EMBO Reports [link.springer.com]

- 7. Intellectual disability-associated gene ftsj1 is responsible for 2'-O-methylation of specific tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Coordination of mRNA and tRNA methylations by TRMT10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tRNA methyltransferase homolog gene TRMT10A mutation in young onset diabetes and primary microcephaly in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. genecards.org [genecards.org]

- 13. researchgate.net [researchgate.net]

The Sentinel Modification: How 2'-O-Methyladenosine Shields RNA from Innate Immune Surveillance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system maintains a vigilant watch for invading pathogens, with the detection of foreign nucleic acids serving as a primary alarm. A key molecular signature that distinguishes "self" from "non-self" RNA is the presence of a methyl group on the 2'-hydroxyl of the first nucleotide at the 5' end, a modification known as the cap-1 structure. This guide provides an in-depth examination of the critical role of 2'-O-Methyladenosine (a common cap-1 nucleotide) in preventing the activation of the innate immune response. We will explore the molecular mechanisms by which this modification allows RNA to evade detection by cytosolic pattern recognition receptors, primarily MDA5 and IFIT1, thereby preventing the induction of a pro-inflammatory type I interferon response. This guide will detail the underlying signaling pathways, present quantitative data on molecular interactions, and provide key experimental protocols for studying this crucial aspect of innate immunity.

Introduction: The Cap-1 Structure as a "Self" Marker

Eukaryotic messenger RNAs (mRNAs) undergo a series of modifications to ensure their stability, efficient translation, and to mark them as "self" to the innate immune system.[1] The 5' cap is a critical feature, typically consisting of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide. In higher eukaryotes, this first nucleotide is further methylated at the 2'-hydroxyl position of its ribose sugar, forming what is known as a cap-1 structure.[2] When the first nucleotide is adenosine, this modification is 2'-O-Methyladenosine.

In contrast, many viral RNAs, particularly those that replicate in the cytoplasm, may lack this 2'-O-methylation, presenting a cap-0 structure.[3][4] This absence of the cap-1 structure serves as a pathogen-associated molecular pattern (PAMP) that is recognized by the host's innate immune sensors.[5] This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and the establishment of an antiviral state.[6][7] Therefore, understanding the role of 2'-O-Methyladenosine in evading this response is paramount for the development of RNA-based therapeutics and vaccines, where minimizing immunogenicity is often a key objective.[1][8]

Molecular Mechanisms of Immune Evasion by 2'-O-Methyladenosine

The presence of a 2'-O-methyl group at the 5' end of an RNA molecule, particularly 2'-O-Methyladenosine, is a key strategy for evading innate immune detection. This is primarily achieved by preventing the activation of two key sensor proteins: Melanoma Differentiation-Associated protein 5 (MDA5) and Interferon-Induced Protein with Tetratratricopeptide Repeats 1 (IFIT1).

Evasion of MDA5-Mediated Sensing

MDA5 is a cytoplasmic pattern recognition receptor (PRR) that recognizes long double-stranded RNA (dsRNA), a common intermediate in the replication of many viruses.[9][10] The recognition of viral RNA by MDA5 initiates a signaling cascade that results in the production of type I interferons.[5] However, studies have shown that the 2'-O-methylation of viral mRNA is critically involved in subverting this induction of type I interferon.[7][11] Coronaviruses, for example, that lack 2'-O-methyltransferase activity induce a much higher expression of type I interferon, and this induction is dependent on MDA5.[7][12] This suggests that the 2'-O-methylation provides a molecular signature that allows the host to distinguish self from non-self mRNA, with MDA5 being a key reader of this signature.[7][11][13]

Prevention of IFIT1-Mediated Translational Inhibition

IFIT1 is an interferon-stimulated gene (ISG) that functions as both a sensor and an effector of the innate immune response.[3][4] It directly recognizes and binds to RNAs that lack 2'-O-methylation at their 5' cap (cap-0 RNA).[14][15] Upon binding, IFIT1 can inhibit the translation of these foreign RNAs by competing with the translation initiation factor eIF4E for binding to the 5' cap.[3] This effectively sequesters the unmethylated RNA from the translational machinery.[3][15] The presence of 2'-O-Methyladenosine in a cap-1 structure significantly reduces the binding affinity of IFIT1, allowing the RNA to be efficiently translated.[14][16]

Signaling Pathways

The recognition of unmethylated RNA by MDA5 and IFIT1 triggers distinct downstream events. The MDA5 pathway leads to a robust antiviral transcriptional program, while IFIT1 primarily acts at the level of translation.

The MDA5-MAVS-IRF3 Signaling Cascade

Upon binding to long dsRNA lacking 2'-O-methylation, MDA5 undergoes a conformational change and oligomerizes. This activated form of MDA5 then interacts with the mitochondrial antiviral-signaling protein (MAVS).[6] MAVS acts as a scaffold, recruiting downstream signaling components, including the kinases TBK1 and IKKε. These kinases phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3).[6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it, along with other transcription factors like NF-κB, drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[6]

MDA5 Signaling Pathway

The IFIT1-Mediated Translational Block

IFIT1's mechanism of action is more direct. By preferentially binding to cap-0 RNAs, IFIT1 physically obstructs the binding of the cap-binding protein eIF4E, which is a crucial component of the eIF4F complex required for the initiation of cap-dependent translation.[3] This competitive binding effectively prevents the recruitment of the 40S ribosomal subunit to the mRNA, thereby halting protein synthesis from the foreign RNA.

IFIT1 Translational Inhibition

Quantitative Data

The differential binding of innate immune sensors to RNA with and without 2'-O-methylation has been quantified in several studies. These data underscore the molecular basis for the "self" versus "non-self" discrimination.

| Protein | RNA Ligand | Dissociation Constant (KD) | Method |

| Human IFIT1 | Cap-0 RNA | ~9 - 30 nM | Electrophoretic Mobility Shift Assay (EMSA) |

| Human IFIT1 | Cap-1 RNA | Significantly weaker binding | EMSA |

| Mouse Ifit1 | Cap-0 RNA | 175 ± 8 nM | Filter-binding assay |

| Mouse Ifit1 | Cap-1 RNA | 710 ± 4.4 nM | Filter-binding assay |

| Mouse Ifit1 | 5'-ppp RNA | 8,500 ± 500 nM | Filter-binding assay |

| IFIT1-IFIT3 Complex | Cap-0 RNA | 49.1 ± 5.7 nM | Filter-binding assay |

| IFIT1-IFIT3 Complex | Cap-1 RNA | 641 ± 4.9 nM | Filter-binding assay |

Note: The binding affinities can vary depending on the specific RNA sequence and the experimental conditions.[14][17]

Experimental Protocols

Investigating the role of 2'-O-Methyladenosine in innate immunity requires the synthesis of modified RNAs and subsequent analysis of their interaction with the immune system.

In Vitro Transcription of 2'-O-Methylated RNA

This protocol describes the synthesis of RNA with a cap-1 structure using T7 RNA polymerase, followed by enzymatic capping and methylation.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

NTPs (ATP, GTP, CTP, UTP)

-

Transcription Buffer

-

RNase Inhibitor

-

Vaccinia Capping System (including capping enzyme and 2'-O-methyltransferase)

-

S-adenosylmethionine (SAM)

-

RNase-free DNase I

-

RNA purification kit (e.g., spin column-based)

Procedure:

-

In Vitro Transcription:

-

RNA Purification:

-